[1,3,2]Dioxathiolo[4,5-c]pyridine
Description
[1,3,2]Dioxathiolo[4,5-c]pyridine is a bicyclic heterocyclic compound comprising a pyridine ring fused with a 1,3,2-dioxathiolo moiety. The structure features one sulfur and two oxygen atoms within the dioxathiole ring, distinguishing it from other fused pyridine derivatives. Its CAS registry number is 189368-14-7, and its molecular formula is C₅H₃NO₂S .
Properties
CAS No. |
189368-14-7 |
|---|---|
Molecular Formula |
C5H3NO2S |
Molecular Weight |
141.144 |
IUPAC Name |
[1,3,2]dioxathiolo[4,5-c]pyridine |
InChI |
InChI=1S/C5H3NO2S/c1-2-6-3-5-4(1)7-9-8-5/h1-3H |
InChI Key |
YBYCBDARHOYGQV-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=C1OSO2 |
Synonyms |
1,3,2-Dioxathiolo[4,5-c]pyridine(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between [1,3,2]Dioxathiolo[4,5-c]pyridine and analogous heterocyclic systems:
Structural and Electronic Differences
- Heteroatom Composition :
- The dioxathiolo system (S, O) contrasts with nitrogen-rich analogs like imidazo (N) or triazolo (N). This difference impacts electronic properties, solubility, and reactivity. For example, sulfur in dioxathiolo may enhance π-accepting ability, while nitrogen in imidazo derivatives facilitates hydrogen bonding in biological targets .
- Triazolo derivatives exhibit tautomerism due to multiple nitrogen atoms, enabling diverse binding modes in nucleoside analogs .
Pharmacological and Functional Relevance
- Imidazo[4,5-c]pyridine :
- Triazolo[4,5-c]pyridine: Demonstrates antiviral and antimetabolite properties, but its nucleoside derivatives (e.g., 3-deaza-8-azaadenosine) require further optimization for therapeutic use .
- This compound: No direct pharmacological data are available.
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